
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group and a cyclopropylpyrimidine moiety, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine intermediate.
Cyclopropylpyrimidine Synthesis: Separately, the cyclopropylpyrimidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as cyclopropylamine and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine intermediate with the cyclopropylpyrimidine core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using larger quantities of reagents and solvents.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and biological activity.
Cyclization Reactions: The piperazine and pyrimidine rings can be involved in cyclization reactions, leading to the formation of various cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position could yield various substituted derivatives, while oxidation of the sulfonyl group could lead to sulfone or sulfoxide derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine has been investigated for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
In medicine, this compound is explored for its therapeutic potential. Studies have shown that derivatives of this compound may exhibit activity against certain types of cancer cells, making it a promising lead compound for anticancer drug development.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it useful in various industrial applications, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways involved depend on the specific biological context and the target cells or tissues.
相似化合物的比较
Similar Compounds
- 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-ethylpyrimidine
- 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine
Uniqueness
Compared to these similar compounds, 4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This can affect the compound’s reactivity, biological activity, and overall stability, making it a distinct entity in its class.
属性
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2S/c18-14-9-13(3-4-15(14)19)26(24,25)23-7-5-22(6-8-23)17-10-16(12-1-2-12)20-11-21-17/h3-4,9-12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTGGVRGQBPCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
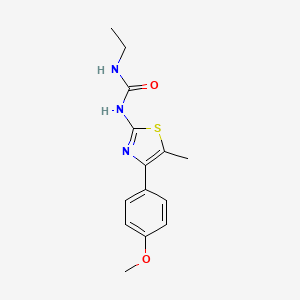
![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)
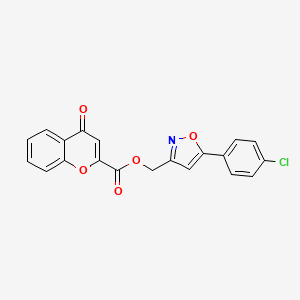
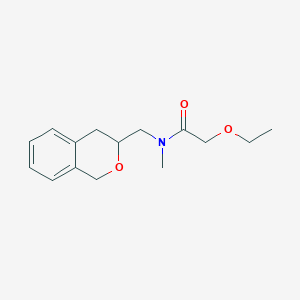
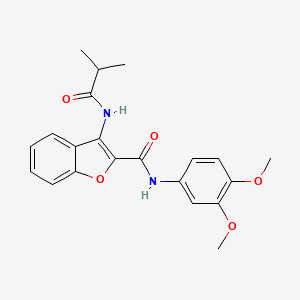
![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)
![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)
![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)
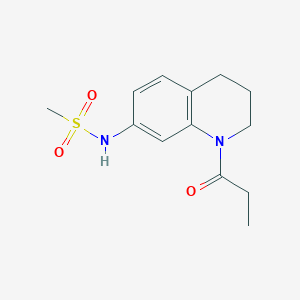
![N-(5-methylisoxazol-3-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2634791.png)
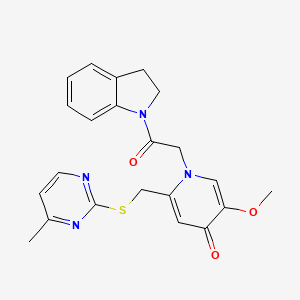

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
![1-(3-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2634800.png)
